Cas no 1261792-99-7 (4'-Bromo-2'-iodoacetophenone)

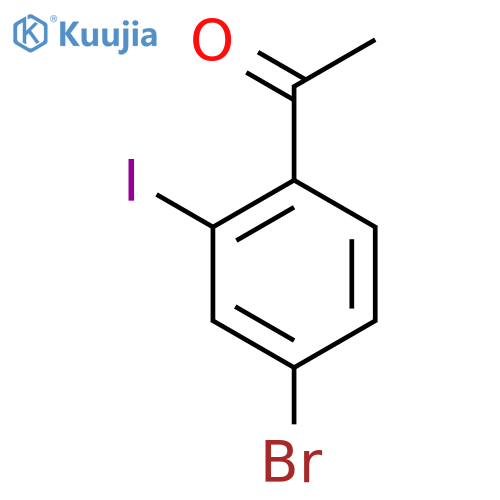

4'-Bromo-2'-iodoacetophenone structure

商品名:4'-Bromo-2'-iodoacetophenone

CAS番号:1261792-99-7

MF:C8H6BrIO

メガワット:324.941113948822

CID:4794066

4'-Bromo-2'-iodoacetophenone 化学的及び物理的性質

名前と識別子

-

- 4'-Bromo-2'-iodoacetophenone

-

- インチ: 1S/C8H6BrIO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3

- InChIKey: WJKFDTAHQXCLAV-UHFFFAOYSA-N

- ほほえんだ: IC1C=C(C=CC=1C(C)=O)Br

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 160

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 17.1

4'-Bromo-2'-iodoacetophenone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013034354-1g |

4'-Bromo-2'-iodoacetophenone |

1261792-99-7 | 97% | 1g |

1,475.10 USD | 2021-05-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1599697-1g |

1-(4-Bromo-2-iodophenyl)ethan-1-one |

1261792-99-7 | 98% | 1g |

¥6351.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1599697-500mg |

1-(4-Bromo-2-iodophenyl)ethan-1-one |

1261792-99-7 | 98% | 500mg |

¥4422.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1599697-5g |

1-(4-Bromo-2-iodophenyl)ethan-1-one |

1261792-99-7 | 98% | 5g |

¥20529.00 | 2024-08-09 | |

| Alichem | A013034354-500mg |

4'-Bromo-2'-iodoacetophenone |

1261792-99-7 | 97% | 500mg |

831.30 USD | 2021-05-31 | |

| Alichem | A013034354-250mg |

4'-Bromo-2'-iodoacetophenone |

1261792-99-7 | 97% | 250mg |

480.00 USD | 2021-05-31 |

4'-Bromo-2'-iodoacetophenone 関連文献

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Somayeh Khajehpour Tadavani,Anand Yethiraj Soft Matter, 2017,13, 7412-7424

1261792-99-7 (4'-Bromo-2'-iodoacetophenone) 関連製品

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量